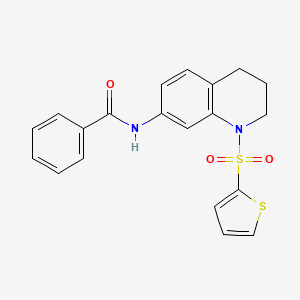

![molecular formula C17H26O4 B2518694 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid CAS No. 83237-15-4](/img/structure/B2518694.png)

3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid

Overview

Description

The compound appears to be a derivative of propanoic acid with a complex cyclohexadienyl substituent. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as hydroarylation, Diels-Alder reactions, and reduction processes. For instance, the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives is achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles . Similarly, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involves a series of reactions including condensation and reduction steps . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound suggests the presence of a cyclohexadienyl ring with hydroxy and keto functionalities, as well as tert-butyl groups. The structure likely exhibits conjugation and steric hindrance due to the bulky substituents. The synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl purines demonstrates the importance of stereochemistry in cyclohexene derivatives , which could also be relevant for the target compound.

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar structures. For example, 3-hydroxy acids can react with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones . This suggests that the hydroxy group in the target compound may undergo dehydration or cyclization reactions under acidic conditions. Additionally, the presence of a keto group could allow for reactions typical of carbonyl chemistry, such as nucleophilic addition.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not discussed in the provided papers, related compounds can offer some insights. The presence of hydroxy and keto groups in the compound suggests it may have hydrogen bonding capabilities, affecting its solubility and boiling point. The bulky tert-butyl groups could influence the compound's melting point and solubility in organic solvents. The conjugated system may also impact the compound's UV-Vis absorption properties.

Scientific Research Applications

Environmental Science Applications

One notable application is in the field of environmental science, where compounds similar to 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid have been studied for their role in bacterial metabolism of pollutants. Spivack, Leib, and Lobos (1994) discovered a novel pathway for the bacterial metabolism of bisphenol A (BPA), involving oxidative skeletal rearrangement leading to the coproduction of rearranged compounds and their further metabolism to simpler, mineralizable products. This research highlights the potential of using bacteria to degrade environmental pollutants into less harmful substances (Spivack, Leib, & Lobos, 1994).

Synthetic Chemistry Applications

In synthetic chemistry, compounds structurally related to the one have been synthesized for various purposes. For example, Hanzawa et al. (2012) developed a method to prepare carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one, which could have implications for the synthesis of complex organic molecules (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Dönges, Amberg, Stapf, Kelm, Bergsträsser, and Hartung (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for the oxidative cyclization of alkenols, leading to the synthesis of compounds with potential applications in organic synthesis and industrial chemistry (Dönges, Amberg, Stapf, Kelm, Bergsträsser, & Hartung, 2014).

Kutubi and Kitamura (2011) reported the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation, demonstrating a methodology for constructing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).

Materials Science Applications

In materials science, Wang et al. (2020) described the preparation and characterization of a polyester-type phthalonitrile cyano resin with a branched structure, showcasing the potential of similar compounds in developing high-temperature resistant and thermal protection materials (Wang, Liu, Han, Guo, Zhou, Wang, Liu, & Zhao, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3,5-ditert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-15(2,3)11-9-17(21,8-7-13(18)19)10-12(14(11)20)16(4,5)6/h9-10,21H,7-8H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFHQUHCWABLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337878 | |

| Record name | 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid | |

CAS RN |

83237-15-4 | |

| Record name | 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)

![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)

![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![N-{[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2518627.png)